3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
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Overview
Description
3-[4-(Benzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a heterocyclic compound that features both piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that are later removed to yield the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-(Benzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Benzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines: These compounds share a similar core structure but differ in the substituents on the piperazine ring.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are also structurally related and have been studied for their anti-tubercular activity.
Uniqueness
3-[4-(Benzenesulfonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is unique due to its specific combination of piperazine and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H25N5O2S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,17-7-3-1-4-8-17)24-15-13-23(14-16-24)19-10-9-18(20-21-19)22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-16H2 |
InChI Key |
NJWJWRNMUKSUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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